6-Ethoxy-1H-benzo[d]imidazol-4-amine
Description
6-Ethoxy-1H-benzo[d]imidazol-4-amine is a benzimidazole derivative characterized by an ethoxy group (-OCH₂CH₃) at the 6-position and an amine (-NH₂) group at the 4-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds widely studied for their pharmaceutical and material science applications due to their structural versatility and ability to interact with biological targets .
Properties
CAS No. |
102872-06-0 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.207 |
IUPAC Name |
6-ethoxy-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-6-3-7(10)9-8(4-6)11-5-12-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
MIEWMONKXVGARB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)NC=N2)N |
Synonyms |
Benzimidazole, 4-amino-6-ethoxy- (6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with ethoxy-substituted aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted carboxylic acids under high temperatures . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide. This method allows for the efficient oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and ethoxy-substituted aldehydes .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
6-Ethoxy-1H-benzo[d]imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it useful in the treatment of diseases such as cancer and infections .
Comparison with Similar Compounds
Key Compounds:
6-Bromo-1H-benzo[d]imidazol-4-amine
- Substituents : Bromine at position 6, amine at position 3.
- Molecular Formula : C₇H₇BrN₃.
- Synthesis : Available in gram-scale quantities (1–10 g) with CAS 1360899-50-8 .
- Applications : Halogenation at position 6 enhances electrophilicity, making it a precursor for cross-coupling reactions.
2-Chloro-1H-benzo[d]imidazol-4-amine
- Substituents : Chlorine at position 2, amine at position 4.
- Molecular Formula : C₇H₆ClN₃.
- Synthesis : Prepared via methods involving LiAlH₄ reduction or tin(II) chloride-mediated reactions, yielding 78–86% .
- Applications : Chlorine at position 2 may influence binding affinity in kinase inhibitors or antimicrobial agents .
1-Methyl-1H-benzo[d]imidazol-4-amine
- Substituents : Methyl group at position 1, amine at position 4.
- Molecular Formula : C₈H₉N₃.
- Molecular Weight : 147.18 g/mol.
- Applications : The methyl group enhances metabolic stability compared to unmethylated analogs, making it suitable for in vitro studies .
2-(4-Morpholino-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine (4i) Substituents: Morpholino and trifluoromethyl groups on the phenyl ring. Synthesis Yield: 80.9% via multi-step synthesis . Applications: The trifluoromethyl group improves lipophilicity and bioavailability in drug candidates .
Table 1: Comparative Data for Benzimidazol-4-amine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
